N-[2-chloro-4-[3-chloro-4-(propanoylamino)phenyl]phenyl]propanamide
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Overview
Description
N-[2-chloro-4-[3-chloro-4-(propanoylamino)phenyl]phenyl]propanamide is a synthetic organic compound with potential applications in various fields, including medical, environmental, and industrial research. This compound is characterized by its complex structure, which includes multiple aromatic rings and functional groups, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-4-[3-chloro-4-(propanoylamino)phenyl]phenyl]propanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: The initial aromatic compound undergoes nitration to introduce nitro groups.
Reduction: The nitro groups are then reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Acylation: The resulting amine is acylated with propanoyl chloride to form the propanoylamino derivative.
Chlorination: Finally, the compound is chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce the chloro groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-chloro-4-[3-chloro-4-(propanoylamino)phenyl]phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a catalyst or other reducing agents like lithium aluminum hydride.
Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other nucleophiles in polar solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of derivatives with different functional groups replacing the chloro groups.
Scientific Research Applications
N-[2-chloro-4-[3-chloro-4-(propanoylamino)phenyl]phenyl]propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and as an intermediate in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of N-[2-chloro-4-[3-chloro-4-(propanoylamino)phenyl]phenyl]propanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to receptors, disrupting normal cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Chloromethcathinone: A stimulant drug with a similar aromatic structure but different functional groups.
4-Methoxyphenethylamine: A compound with a similar aromatic backbone but different substituents.
Uniqueness
N-[2-chloro-4-[3-chloro-4-(propanoylamino)phenyl]phenyl]propanamide is unique due to its specific combination of chloro and propanoylamino groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-[2-chloro-4-[3-chloro-4-(propanoylamino)phenyl]phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O2/c1-3-17(23)21-15-7-5-11(9-13(15)19)12-6-8-16(14(20)10-12)22-18(24)4-2/h5-10H,3-4H2,1-2H3,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROUIZMOAVSZQNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=C(C=C1)C2=CC(=C(C=C2)NC(=O)CC)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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